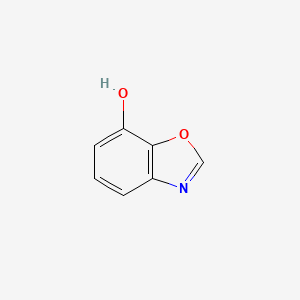

1,3-Benzoxazol-7-ol

概要

説明

“1,3-Benzoxazol-7-ol” is a chemical compound with the CAS Number: 94242-04-3 . It has a molecular weight of 135.12 and is typically in powder form . The IUPAC name for this compound is also 1,3-benzoxazol-7-ol . It is an aromatic organic compound with a benzene-fused oxazole ring structure .

Synthesis Analysis

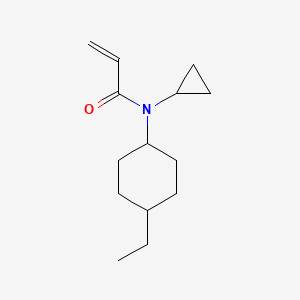

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole derivatives involves various pathways . For instance, the reaction of 1,3-diketones and 2-aminophenol in CH3CN at 90 °C for 14 hours in air gave an excellent yield of 82–93% .

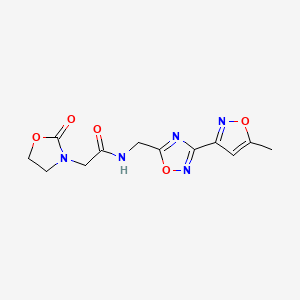

Molecular Structure Analysis

The InChI code for 1,3-Benzoxazol-7-ol is 1S/C7H5NO2/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .

Physical And Chemical Properties Analysis

1,3-Benzoxazol-7-ol has a molecular weight of 135.12 . It is typically in powder form .

科学的研究の応用

Synthetic Organic Chemistry

1,3-Benzoxazol-7-ol is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis of Benzoxazole Derivatives

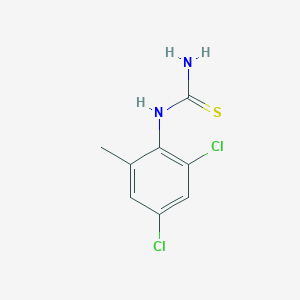

There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Synthesis of Azo Dyes

1,3-Benzoxazol-7-ol has been used in the synthesis of azo dyes of 4-(1,3-benzoxazol-2-yl) aniline in the presence of green and cost-effective catalyst K10-Montmorillonite clay, using substituted phenols as coupling agents . The azo dyes were obtained in good isolated yield .

Antimicrobial Activity

The synthesized azo dyes have been evaluated in vitro for their antimicrobial activity against S. aureus and E. coli as bacterial strain and A. niger fungal strain . Some of the compounds displayed pronounced biological activity .

Anti-cancer Activity

1,3-Benzoxazol-7-ol has been used in the preparation of amide compounds benzoxazole-1,3,4-oxadiazole compounds . Their anti-cancer activity was screened against 4 human cancer cell lines involving A549 (lung cancer), MCF-7 (breast cancer), A-375 (melanoma cancer), and HT-29 (colon cancer) using CA-4 as a positive control .

Industrial Applications

1,3-Benzoxazol-7-ol has been used in various industrial areas due to its broad substrate scope and functionalization . It offers several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

作用機序

Target of Action

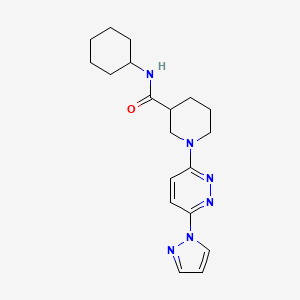

1,3-Benzoxazol-7-ol is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide range of biological activities Benzoxazole derivatives have been reported to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been shown to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Pharmacokinetics

The optimization of orexin receptor antagonists, which include benzoxazole derivatives, has been reported to focus on improving potency, physicochemical properties, pharmacokinetics, brain penetration, and in vivo activity .

Result of Action

Benzoxazole derivatives have been reported to possess potent anticancer activity .

Action Environment

The synthesis of benzoxazole derivatives has been reported to be influenced by various reaction conditions and catalysts .

Safety and Hazards

将来の方向性

While specific future directions for 1,3-Benzoxazol-7-ol are not mentioned in the search results, benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

特性

IUPAC Name |

1,3-benzoxazol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQJEEOOJYUDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzoxazol-7-ol | |

CAS RN |

94242-04-3 | |

| Record name | 1,3-benzoxazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2810126.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)

![5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810143.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)

![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)

![2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2810148.png)